Cas no 5273-13-2 (4-chloro-5-morpholin-4-yl-2-phenylpyridazin-3-one)

4-chloro-5-morpholin-4-yl-2-phenylpyridazin-3-one structure
5273-13-2 structure
Product Name:4-chloro-5-morpholin-4-yl-2-phenylpyridazin-3-one
CAS-nummer:5273-13-2
MF:C14H14ClN3O2
MW:291.732861995697
CID:1579263
PubChem ID:248688
Update Time:2025-04-21

4-chloro-5-morpholin-4-yl-2-phenylpyridazin-3-one Chemische en fysische eigenschappen

Naam en identificatie

    • 4-chloro-5-morpholin-4-yl-2-phenylpyridazin-3-one
    • NSC66091
    • ST50323744
    • 4-chloro-5-morpholino-2-phenylpyridazin-3(2H)-one
    • 4-Chloro-5-(4-morpholinyl)-2-phenyl-3(2H)-pyridazinone
    • 3(2h)-pyridazinone, 4-chloro-5-(4-morpholinyl)-2-phenyl-
    • AC1Q3FII
    • ChemDiv2_000412
    • AC1L6MV8
    • NCIOpen2_002915
    • NSC66091; ST50323744; 4-chloro-5-morpholino-2-phenylpyridazin-3(2H)-one; 4-Chloro-5-(4-morpholinyl)-2-phenyl-3(2H)-pyridazinone; 3(2h)-pyridazinone, 4-chloro-5-(4-morpholinyl)-2-phenyl-; AC1Q3FII; ChemDiv2_000412; AC1L6MV8; NCIOpen2_002915;
    • Oprea1_109205
    • 5273-13-2
    • CCG-106710
    • SR-01000434606
    • UNII-ZHP8BJ87SE
    • AKOS000425854
    • Z31211439
    • SR-01000434606-1
    • 4-chloro-5-morpholino-2-phenyl-pyridazin-3-one
    • NSC-66091
    • HMS1370C16
    • STK171898
    • CS-0270129
    • DTXSID80200703
    • NSC 66091
    • 4-chloro-5-(morpholin-4-yl)-2-phenylpyridazin-3(2H)-one
    • ZHP8BJ87SE
    • Inchi: 1S/C14H14ClN3O2/c15-13-12(17-6-8-20-9-7-17)10-16-18(14(13)19)11-4-2-1-3-5-11/h1-5,10H,6-9H2
    • InChI-sleutel: RUSJPPATRXXNQO-UHFFFAOYSA-N
    • LACHT: ClC1C(N(C2C=CC=CC=2)N=CC=1N1CCOCC1)=O

Berekende eigenschappen

  • Exacte massa: 291.07762
  • Monoisotopische massa: 291.077
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 20
  • Aantal draaibare bindingen: 2
  • Complexiteit: 438
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.8
  • Topologisch pooloppervlak: 45.1Ų

Experimentele eigenschappen

  • Dichtheid: 1.37
  • Kookpunt: 400.6°C at 760 mmHg
  • Vlampunt: 196.1°C
  • Brekindex: 1.649
  • PSA: 45.14
  • LogboekP: 1.78750
Aanbevolen leveranciers
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd